N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride
Description
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride is a structurally complex acetamide derivative characterized by:
- A central acetamide backbone.
- A phenyl group substituted with a 3,4,5-trimethoxyphenyl moiety.
- A diethylaminoethyl side chain.
- A hydrochloride salt formulation to enhance solubility and stability.
The trimethoxyphenyl group is a notable feature, as similar aromatic methoxy substituents are often associated with anticancer activity (e.g., tubulin inhibition) . The diethylaminoethyl side chain may improve bioavailability or receptor binding, while the hydrochloride salt ensures favorable pharmacokinetic properties.
Properties
CAS No. |
93777-59-4 |
|---|---|
Molecular Formula |
C24H33ClN2O4 |
Molecular Weight |
449.0 g/mol |
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]-3-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O4.ClH/c1-6-26(7-2)14-13-25-23(27)17-20(18-11-9-8-10-12-18)19-15-21(28-3)24(30-5)22(16-19)29-4;/h8-12,15-17H,6-7,13-14H2,1-5H3,(H,25,27);1H/b20-17+; |
InChI Key |
JLOSSKANLCFRPV-SJEOTZHBSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)/C=C(\C1=CC=CC=C1)/C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C=C(C1=CC=CC=C1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
Preparation of the Acetamide Intermediate
- Starting from an appropriate acyl chloride or acid derivative, the acetamide linkage is formed by reaction with 2-(diethylamino)ethylamine.
- This step typically occurs under mild conditions to avoid side reactions, often in an inert solvent such as dichloromethane or tetrahydrofuran.
- The reaction is monitored by TLC or HPLC to ensure completion.
Formation of the Phenyl(3,4,5-trimethoxyphenyl)methylene Moiety
- The key condensation involves the reaction of the acetamide intermediate with a benzaldehyde derivative bearing the 3,4,5-trimethoxyphenyl group.
- This condensation is generally performed under acidic or basic catalysis, depending on the substrate reactivity.
- The reaction proceeds via a Knoevenagel-type condensation to form the methylene linkage.
- Reaction conditions such as temperature (often room temperature to 60°C) and solvent (ethanol, methanol, or acetonitrile) are optimized for maximum yield.
-
- The free base of the compound is converted to the monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- This step improves the compound’s stability and facilitates purification.
- The salt is isolated by filtration or crystallization.
Reaction Conditions and Purification
- Temperature Control: Most steps require controlled temperatures ranging from ambient to reflux conditions (up to ~110°C) to drive reactions to completion without decomposition.
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., methanol, ethanol) are commonly used depending on the step.
- Catalysts: Acidic or basic catalysts may be employed for condensation reactions.
- Purification: Crude products are purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Starting Materials | Solvent(s) | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Acetamide formation | 2-(Diethylamino)ethylamine + acyl chloride | DCM, THF | 0–25°C | 2–4 hours | Inert atmosphere recommended |
| Knoevenagel condensation | Acetamide intermediate + 3,4,5-trimethoxybenzaldehyde | Ethanol, MeOH, or Acetonitrile | RT to 60°C | 4–8 hours | Acid/base catalysis; monitor by TLC |
| Salt formation (monohydrochloride) | Free base + HCl | Ethanol, ethyl acetate | RT | 1–2 hours | Crystallization for purification |
Research Findings and Optimization Insights
- The presence of the trimethoxy groups on the phenyl ring enhances electron density, facilitating the condensation step and improving yield.
- The diethylaminoethyl side chain requires protection from harsh acidic conditions until the final salt formation step to prevent degradation.
- Reaction monitoring by chromatographic methods ensures minimal side product formation.
- The hydrochloride salt form exhibits improved solubility and stability, which is critical for downstream biological testing.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Preparation Complexity | Biological Activity Potential |
|---|---|---|---|
| N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride | Diethylaminoethyl + trimethoxyphenyl + acetamide | Multi-step, moderate complexity | Potential CNS activity due to receptor affinity |
| N,N-Diethyl-3-methoxybenzamide | Single methoxy group, simpler structure | Simpler synthesis | Lower receptor interaction potential |
| 3,4-Methylenedioxy-N,N-dimethylamphetamine | Methylenedioxy group, psychoactive | Different synthetic route | Stronger psychoactive effects |
This comparison highlights the synthetic challenges and unique biological implications of the target compound due to its structural complexity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound exhibits significant biological activity, particularly in influencing central nervous system functions. Its structure suggests potential interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders.
- Case Study : Research indicates that derivatives of this compound could be developed as novel antidepressants or anxiolytics due to their ability to modulate serotonin and dopamine pathways.
-
Anticancer Activity :
- Preliminary studies suggest that N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride may have cytotoxic effects against various cancer cell lines. The trimethoxyphenyl component enhances receptor affinity, potentially leading to selective targeting of cancer cells .
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis, highlighting its potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- The compound has shown promise in antimicrobial applications, particularly against resistant strains of bacteria. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics.
- Case Study : Studies revealed that formulations containing this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Synthetic Organic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for further chemical modifications that can lead to the development of new compounds with tailored properties.
- Reactivity and Modifications :
- The presence of multiple functional groups facilitates various chemical reactions such as alkylation and acylation, enabling the synthesis of diverse derivatives.
- Data Table : Summary of Potential Reactions
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Alkylation | Introduction of alkyl groups | Development of new pharmaceuticals |
| Acylation | Formation of amides or esters | Synthesis of agrochemicals |
| Reduction | Conversion to amines or alcohols | Production of fine chemicals |
Material Science Applications
The compound's unique properties also lend themselves to applications in material science. Its ability to form stable complexes may be exploited in developing advanced materials such as sensors or drug delivery systems.
- Nanotechnology :
- Incorporating this compound into nanocarriers could enhance drug solubility and bioavailability, facilitating targeted drug delivery systems.
- Polymer Chemistry :
- The compound can be utilized as a building block for synthesizing novel polymers with specific thermal and mechanical properties.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and applications of N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride and related compounds:
Key Differences in Activity and Application
Alachlor and other pesticidal acetamides rely on chloro substituents for electrophilic reactivity, disrupting plant cell membranes .
Solubility and Bioavailability :
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral pesticidal analogs like pretilachlor or dimethenamid .
Synthetic Utility: Unlike pesticidal chloro-acetamides, the target compound and 2-amino-N-(2,6-dimethylphenyl)acetamide monohydrochloride are tailored for pharmaceutical or synthetic applications. The latter’s amino group enables participation in Schiff base or condensation reactions .
Research Findings and Mechanistic Insights
- Anticancer Potential: Compounds with trimethoxyphenyl groups have demonstrated cytotoxicity in human tumor cell line panels via microtubule disruption .
- Pesticidal vs. Pharmacological Design: Chloro-acetamides (e.g., alachlor) exhibit non-selective cytotoxicity in plants, whereas the target compound’s methoxy and diethylaminoethyl groups likely enhance selectivity for mammalian targets .
Biological Activity
N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride (CAS No. 93777-59-4) is a synthetic compound with potential therapeutic applications. Its structure includes a diethylamino group and a phenyl ring substituted with three methoxy groups, which may influence its biological activity. This article explores the compound's synthesis, mechanism of action, and biological effects based on current research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The starting materials include diethylamine, phenylacetic acid, and 3,4,5-trimethoxybenzaldehyde.
- Reaction Conditions : The reactions are conducted under controlled conditions using solvents such as dichloromethane and may involve catalytic agents to enhance yield.
- Final Product Formation : The intermediates are combined to yield the final product through condensation reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes linked to cancer cell proliferation, potentially offering anticancer properties.
- Receptor Binding : The presence of the diethylamino group may enhance the compound's ability to bind to neurotransmitter receptors, impacting neurological functions.
Case Studies and Experimental Data
Recent studies have investigated the biological effects of this compound in various contexts:
- Anticancer Activity : In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Animal models have demonstrated that the compound may exert neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
Data Summary
The following table summarizes key properties and biological activities associated with this compound:
| Property | Value |
|---|---|
| Molecular Formula | C24H33ClN2O4 |
| Molecular Weight | 449.0 g/mol |
| CAS Number | 93777-59-4 |
| Mechanism of Action | Enzyme inhibition; receptor binding |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Protects against oxidative stress |
Q & A
Q. What are the recommended methods for synthesizing N-(2-(Diethylamino)ethyl)(phenyl(3,4,5-trimethoxyphenyl)methylene)acetamide monohydrochloride?
The synthesis typically involves multi-step reactions, starting with the preparation of the acetamide backbone followed by functionalization with diethylaminoethyl and trimethoxyphenyl groups. Key steps include:
- Amide bond formation : Reacting the carboxylic acid derivative with an amine (e.g., diethylaminoethylamine) using coupling agents like EDCl/HOBt.
- Schiff base formation : Condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or catalytic conditions.
- Salt formation : Treating the free base with hydrochloric acid to obtain the monohydrochloride salt.
Purification via column chromatography or recrystallization is critical to isolate high-purity product. Multi-step syntheses of analogous acetamides often yield <10% overall efficiency due to steric hindrance and competing side reactions .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- X-ray crystallography : For definitive 3D structure determination (e.g., using SHELX programs for refinement ).
- NMR spectroscopy : H and C NMR to confirm substituent positions and proton environments.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- Elemental analysis : Confirm stoichiometry of the hydrochloride salt.
Q. What are the standard protocols for handling and storing this compound in laboratory settings?
- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation.
- Handling : Use gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Refer to safety data sheets (SDS) for similar acetamide derivatives, which recommend PPE (gloves, lab coats) and emergency procedures for spills .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the diethylaminoethyl functionalization step?
Optimization strategies include:
- Catalyst screening : Test palladium or copper catalysts for coupling efficiency.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives.
- Temperature control : Gradual heating (60–80°C) to avoid decomposition.
- Real-time monitoring : Use TLC or HPLC to track intermediate formation.
A case study on AZD8931 synthesis achieved 2–5% yield over 11 steps by optimizing reaction times and catalyst loads .
Q. What analytical methods are most effective for detecting impurities in this compound?
- HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and tandem MS for impurity profiling.
- Ion chromatography : Quantify residual chloride ions from the hydrochloride salt.
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to identify polymorphic impurities or hydrate formation.
Q. How should researchers address discrepancies in biological activity data across studies?
Potential causes and solutions:
- Impurity variability : Re-evaluate purity via LC-MS and re-test batches with ≥98% purity.
- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and incubation times.
- Salt vs. free base : Confirm whether the hydrochloride salt or free base was used, as solubility differences can alter bioavailability.
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Light/thermal stability : Expose to UV light or elevated temperatures (40–60°C) and quantify decomposition products.
- Oxidative stress : Test with hydrogen peroxide or metal ions to simulate in vivo oxidative environments.
Methodological Tables
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Tested Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (Pd vs. Cu) | Pd(OAc)₂ (5 mol%) | +15% | |
| Solvent | DMF vs. THF | +10% (DMF) | |
| Temperature | 60°C vs. RT | +20% (60°C) |
Q. Table 2: Stability Under Physiological Conditions
| Condition | Degradation Rate (t₁/₂) | Major Degradants | Reference |
|---|---|---|---|
| pH 1.2 (37°C) | 8 hours | Hydrolyzed amide | |
| UV light (254 nm) | 4 hours | Photo-oxidized methoxy groups |
Key Considerations for Researchers
- Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) meticulously.
- Data validation : Cross-verify structural data with multiple techniques (e.g., XRD + NMR) to resolve ambiguities .
- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, especially those with potential CNS activity due to the diethylaminoethyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
